

XEN907: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **XEN907**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain research, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

XEN907 is a novel spirooxindole compound with the IUPAC name 1'-pentylspiro[6H-furo[2,3-f] [1][2]benzodioxole-7,3'-indole]-2'-one.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

XEN907 Chemical Structure

Table 1: Chemical Identifiers and Physicochemical Properties of XEN907



| Property | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | 1'-pentylspiro[6H-furo[2,3-f][1] [2]benzodioxole-7,3'-indole]-2'- one | [1] |
| Canonical SMILES | CCCCCN1C2=CC=C2C2(C1=O)COC1=C2C=C2OCOC2 =C1 | [1] |
| Chemical Formula | C21H21NO4 | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| Exact Mass | 351.1471 u | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |

Pharmacological Properties

XEN907 is a highly potent and selective blocker of the voltage-gated sodium channel NaV1.7, a key mediator of pain signaling.

Mechanism of Action

The primary mechanism of action of **XEN907** is the inhibition of the NaV1.7 sodium channel. NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By blocking this channel, **XEN907** effectively dampens the pain signals transmitted to the central nervous system.

Pharmacodynamics



The primary pharmacodynamic effect of **XEN907** is the reduction of neuronal excitability in pain-sensing neurons. This is quantified by its inhibitory concentration (IC50) value.

Table 2: In Vitro Potency of XEN907

| Parameter | Value | Species | Assay | Reference |
|-----------|-------|---------|-------------------------|-----------|
| IC50 | 3 nM | Human | Inhibition of NaV1.7 | [1] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **XEN907**.

Table 3: Pharmacokinetic Parameters of **XEN907** in Rats

| Parameter | Route | Dose | Value | Reference |
|---------------------------------------|-------|----------|-------------|-----------|
| Oral Bioavailability | p.o. | 10 mg/kg | 13% | |
| Cmax | p.o. | 10 mg/kg | 35 ng/mL | |
| AUClast | p.o. | 10 mg/kg | 143 h*ng/mL | |
| Terminal Elimination Half- life | i.v. | 3 mg/kg | 2.6 h | _ |
| Plasma Clearance | i.v. | 3 mg/kg | 9.4 L/h/kg | |
| Volume of Distribution | i.v. | 3 mg/kg | 35.0 L/kg | _ |

Metabolism

In vitro studies have shown that **XEN907** exhibits moderate stability in liver hepatocytes across different species. It has also been found to inhibit the cytochrome P450 enzyme CYP3A4 in a



recombinant human enzyme assay.

Table 4: Hepatocyte Stability of XEN907

| Species | % Remaining after 2 hours |
|---------|---------------------------|
| Rat | 21% |
| Human | 34% |
| Dog | 46% |

Experimental Protocols

The following sections describe representative experimental methodologies for key assays used to characterize **XEN907**. These are based on standard industry practices and the available literature.

IC50 Determination (Whole-Cell Patch-Clamp Electrophysiology)

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound on a specific ion channel, in this case, NaV1.7.



Click to download full resolution via product page

Workflow for IC50 determination of XEN907 on NaV1.7.

In Vivo Pharmacokinetic Study

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a test compound in a rodent model.





Click to download full resolution via product page

Workflow for an in vivo pharmacokinetic study of XEN907.

Hepatocyte Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a compound in liver cells.

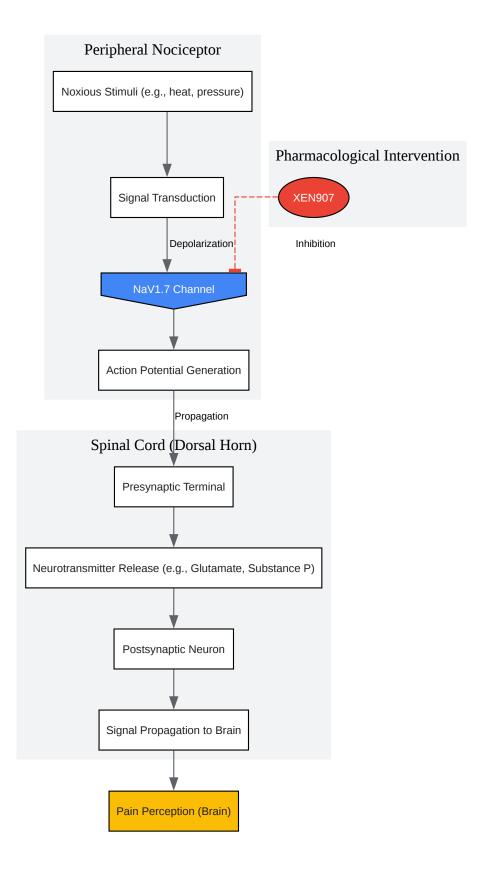












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. physoc.org [physoc.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [XEN907: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584239#xen907-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com